

# (E)-MS0019266 degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (E)-MS0019266

Cat. No.: B1676847

Get Quote

[2] In Vitro Stability. | Sigma-Aldrich In Vitro Stability. The stability of a compound in the in vitro test system is a critical issue for the correct interpretation of the data. Instability can lead to an underestimation of the intrinsic potency of a compound. For example, if a compound degrades 50% over the course of a 1-hour incubation, the observed IC50 may be approximately 2-fold higher than the true value. 1 MS0019266 | C17H16N2O3S | ChemSpider Structure and properties of MS0019266 (CAS Number 2862-28-4), including chemical name, molecular formula, molecular weight, and other identifiers. --INVALID-LINK-- MS0019266 | CAS 2862-28-4 | MedKoo MS0019266 | CAS 2862-28-4 | MedKoo. MS0019266 is a potent and selective inhibitor of protein arginine methyltransferase (PRMT) type I with IC50 of 8 uM for PRMT1, 12 uM for PRMT3, 20 uM for PRMT6, and >200 uM for PRMT5 and other histone methyltransferases. MS0019266 is a reversible and S-adenosylmethionine (SAM)-competitive inhibitor. MS0019266 inhibits cellular PRMT1 activity and reduces endogenous asymmetric dimethylarginine (ADMA) level in MCF7 cells. MS0019266 induces apoptosis and cell cycle arrest in breast cancer cells. --INVALID-LINK-- MS0019266 | Selleckchem This product is not soluble in water. To enhance solubility, warm the solution to 37°C and shake it in a ultrasonic bath for a while. We do not recommend storing the agueous solution for more than one day. --INVALID-LINK-- MS0019266 | CAS 2862-28-4 | Cayman Chemical Chemical properties for MS0019266 from Cayman Chemical. -- INVALID-LINK-- (E)-MS0019266 | CAS 2862-28-4 | Selleckchem (E)-MS0019266 is a potent and selective inhibitor of protein arginine methyltransferase (PRMT) type I with IC50 of 8 uM for PRMT1, 12 uM for PRMT3, 20 uM for PRMT6, and >200 uM for PRMT5 and other histone methyltransferases. (E)-MS0019266 is a reversible and S-adenosylmethionine (SAM)-competitive inhibitor. (E)-MS0019266 inhibits cellular PRMT1 activity and reduces endogenous asymmetric dimethylarginine (ADMA) level in MCF7 cells. (E)-MS0019266 induces apoptosis and cell cycle arrest in breast cancer cells. --







INVALID-LINK-- MS0019266 | CAS 2862-28-4 | BLDpharm MS0019266, CAS 2862-28-4, is a potent and selective inhibitor of protein arginine methyltransferase (PRMT) type I. --INVALID-LINK-- A novel and specific PRMT1 inhibitor affects gene expression of DNA damage- and cell cycle-associated proteins in breast cancer cells. (2017-09-01) MS0019266 is a potent and selective inhibitor of protein arginine methyltransferase (PRMT) type I with IC50 of 8 uM for PRMT1, 12 uM for PRMT3, 20 uM for PRMT6, and >200 uM for PRMT5 and other histone methyltransferases. MS0019266 is a reversible and S-adenosylmethionine (SAM)-competitive inhibitor. MS0019266 inhibits cellular PRMT1 activity and reduces endogenous asymmetric dimethylarginine (ADMA) level in MCF7 cells. MS0019266 induces apoptosis and cell cycle arrest in breast cancer cells. -- INVALID-LINK-- MS0019266 Chemical Information | MedChemExpress MS0019266 is a potent and selective type I protein arginine methyltransferase (PRMT) inhibitor (IC50s: 8, 12, and 20 µM for PRMT1, PRMT3, and PRMT6, respectively). --INVALID-LINK-- MS0019266 | CAS 2862-28-4 | Biosynth MS0019266 is a potent and selective inhibitor of protein arginine methyltransferase (PRMT) type I with IC50 of 8 uM for PRMT1, 12 uM for PRMT3, 20 uM for PRMT6, and >200 uM for PRMT5 and other histone methyltransferases. MS0019266 is a reversible and S-adenosylmethionine (SAM)competitive inhibitor. MS0019266 inhibits cellular PRMT1 activity and reduces endogenous asymmetric dimethylarginine (ADMA) level in MCF7 cells. MS0019266 induces apoptosis and cell cycle arrest in breast cancer cells. --INVALID-LINK-- MS0019266 | MedChemExpress This product is not soluble in water. To enhance solubility, warm the solution to 37°C and shake it in a ultrasonic bath for a while. We do not recommend storing the aqueous solution for more than one day. --INVALID-LINK-- A general platform for the discovery of potent and selective type I protein arginine methyltransferase inhibitors. (2013-08-08) We have developed a novel, selective, and potent type I protein arginine methyltransferase (PRMT) inhibitor, MS0019266, with an IC50 of 8 µM for PRMT1, 12 µM for PRMT3, and 20 µM for PRMT6. This compound is competitive with S-adenosylmethionine and reversible. It inhibits cellular PRMT1 activity, reduces endogenous asymmetric dimethylarginine levels in MCF7 cells, and induces apoptosis and cell cycle arrest. --INVALID-LINK-- A potent and selective inhibitor of Type I protein arginine methyltransferases. MS0019266 is a potent and selective inhibitor of protein arginine methyltransferase (PRMT) type I with IC50 of 8 uM for PRMT1, 12 uM for PRMT3, 20 uM for PRMT6, and >200 uM for PRMT5 and other histone methyltransferases. MS0019266 is a reversible and S-adenosylmethionine (SAM)-competitive inhibitor. MS0019266 inhibits cellular PRMT1 activity and reduces endogenous asymmetric dimethylarginine (ADMA) level in MCF7 cells. MS0019266 induces apoptosis and cell cycle arrest in breast cancer cells. --INVALID-LINK-- MS0019266 CAS 2862-28-4 | Santa Cruz Biotechnology MS0019266 is a potent and



selective inhibitor of protein arginine methyltransferase (PRMT) type I with IC50 of 8 uM for PRMT1, 12 uM for PRMT3, 20 uM for PRMT6, and >200 uM for PRMT5 and other histone methyltransferases. MS0019266 is a reversible and S-adenosylmethionine (SAM)-competitive inhibitor. MS0019266 inhibits cellular PRMT1 activity and reduces endogenous asymmetric dimethylarginine (ADMA) level in MCF7 cells. MS0019266 induces apoptosis and cell cycle arrest in breast cancer cells. --INVALID-LINK-- Support Center: **(E)-MS0019266\*\*** 

Welcome to the technical support center for **(E)-MS0019266**. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges related to the degradation and stability of **(E)-MS0019266**. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

## **Frequently Asked Questions (FAQs)**

Q1: What is (E)-MS0019266 and what is its primary mechanism of action?

**(E)-MS0019266** is a potent and selective inhibitor of type I protein arginine methyltransferases (PRMTs). It functions as a reversible and S-adenosylmethionine (SAM)-competitive inhibitor. Its inhibitory activity is most potent against PRMT1, PRMT3, and PRMT6, while showing minimal inhibition of PRMT5 and other histone methyltransferases. In cellular models, such as MCF7 breast cancer cells, **(E)-MS0019266** has been shown to inhibit PRMT1 activity, leading to a reduction in endogenous asymmetric dimethylarginine (ADMA) levels, induction of apoptosis, and cell cycle arrest.

Q2: I am having trouble dissolving **(E)-MS0019266**. What are the recommended solvents and procedures?

**(E)-MS0019266** is not soluble in water. For preparing stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. To enhance solubility, it is advised to warm the solution to 37°C and use an ultrasonic bath.

Q3: What are the best practices for storing (E)-MS0019266 to ensure its stability?

For long-term stability, it is recommended to store **(E)-MS0019266** as a solid at -20°C. If you have prepared a stock solution in DMSO, it is best to aliquot it into single-use volumes and







store at -80°C to minimize freeze-thaw cycles. It is not recommended to store aqueous solutions of the compound for more than one day.

Q4: I am observing a decrease in the potency of my **(E)-MS0019266** solution over time. What could be the cause?

A decrease in potency is likely due to the degradation of the compound. The stability of a compound in an in vitro test system is crucial for the accurate interpretation of data. Instability can lead to an underestimation of the compound's intrinsic potency. For example, if a compound degrades by 50% during a 1-hour incubation, the observed IC50 may be approximately two times higher than the actual value. To mitigate this, it is critical to follow proper storage and handling procedures. Ensure that stock solutions are fresh and properly stored. When performing experiments, minimize the exposure of the compound to harsh conditions such as extreme pH, high temperatures, or prolonged exposure to light, unless these are specific experimental variables.

## **Troubleshooting Guide**



| Issue                                       | Potential Cause                                                                                                                                                        | Recommended Solution                                                                                                                                             |
|---------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inconsistent experimental results           | Degradation of (E)-<br>MS0019266 stock solution.                                                                                                                       | Prepare fresh stock solutions in DMSO. Aliquot and store at -80°C. Avoid multiple freezethaw cycles.                                                             |
| Instability in aqueous experimental media.  | Prepare working solutions in aqueous media immediately before use. It is not recommended to store aqueous solutions for more than one day.                             |                                                                                                                                                                  |
| Low or no inhibitory activity observed      | Poor solubility of the compound.                                                                                                                                       | Ensure complete dissolution of the compound in DMSO by warming to 37°C and using sonication before preparing working dilutions.                                  |
| Incorrect concentration of the inhibitor.   | Verify the concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods like HPLC or mass spectrometry. |                                                                                                                                                                  |
| Precipitate formation in cell culture media | Exceeding the solubility limit in aqueous media.                                                                                                                       | Optimize the final concentration of (E)-MS0019266 in your assay. Ensure the final DMSO concentration is compatible with your cell line and does not exceed 0.5%. |

# **Quantitative Data Summary**

Table 1: Inhibitory Activity of (E)-MS0019266 against Type I PRMTs



| Target | IC50 (μM) |
|--------|-----------|
| PRMT1  | 8         |
| PRMT3  | 12        |
| PRMT6  | 20        |
| PRMT5  | >200      |

## **Experimental Protocols**

Protocol 1: Preparation of (E)-MS0019266 Stock Solution

- Materials: (E)-MS0019266 powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes, sonicator, water bath.
- Procedure:
  - 1. Allow the **(E)-MS0019266** powder to equilibrate to room temperature.
  - 2. Weigh the desired amount of the compound in a sterile microcentrifuge tube.
  - 3. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
  - 4. To aid dissolution, warm the solution to 37°C in a water bath.
  - 5. Sonicate the solution for 5-10 minutes until the compound is completely dissolved.
  - 6. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
  - 7. Store the aliquots at -80°C.

### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of (E)-MS0019266 action in inhibiting PRMT1.





Click to download full resolution via product page

Caption: Troubleshooting workflow for experiments with (E)-MS0019266.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- To cite this document: BenchChem. [(E)-MS0019266 degradation and stability issues].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676847#e-ms0019266-degradation-and-stability-issues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com